molecular formula C23H21F7N4O3 B8209918 rac-Aprepitant-d4

rac-Aprepitant-d4

Cat. No.: B8209918
M. Wt: 538.5 g/mol
InChI Key: ATALOFNDEOCMKK-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

rac-Aprepitant-d4 is synthesized by incorporating stable heavy isotopes of hydrogen, specifically deuterium, into the aprepitant molecule. The synthetic route involves the deuteration of specific hydrogen atoms in the aprepitant structure. The reaction conditions typically include the use of deuterated reagents and solvents to achieve the desired isotopic labeling . Industrial production methods for this compound follow similar principles, ensuring high purity and consistency in the final product .

Chemical Reactions Analysis

rac-Aprepitant-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

rac-Aprepitant-d4 exerts its effects by acting as an antagonist of the neurokinin-1 receptor. This receptor is involved in the regulation of nausea and vomiting, particularly in response to chemotherapy. By blocking the binding of substance P to the neurokinin-1 receptor, this compound helps prevent chemotherapy-induced nausea and vomiting . The compound crosses the blood-brain barrier and occupies the neurokinin-1 receptors in the central nervous system, thereby exerting its antiemetic effects .

Comparison with Similar Compounds

rac-Aprepitant-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical methods. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific applications.

Properties

IUPAC Name

3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/i2D,3D,4D,5D
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-QFFDRWTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2C(OCCN2CC3=NNC(=O)N3)OC(C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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